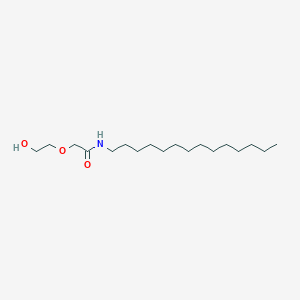
2-(2-Hydroxyethoxy)-N-tetradecylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxyethoxy)-N-tetradecylacetamide is an organic compound with a complex structure that includes a long alkyl chain and a hydroxyethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethoxy)-N-tetradecylacetamide typically involves the reaction of tetradecylamine with 2-(2-chloroethoxy)ethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
Tetradecylamine+2-(2-chloroethoxy)ethanol→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-(2-Hydroxyethoxy)-N-tetradecylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
科学的研究の応用
2-(2-Hydroxyethoxy)-N-tetradecylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is used in the formulation of personal care products, such as shampoos and lotions, due to its surfactant properties.
作用機序
The mechanism of action of 2-(2-Hydroxyethoxy)-N-tetradecylacetamide involves its interaction with cell membranes and proteins. The hydroxyethoxy group allows the compound to form hydrogen bonds with biological molecules, while the long alkyl chain can insert into lipid bilayers, disrupting membrane integrity and function. This dual action contributes to its antimicrobial and surfactant properties.
類似化合物との比較
Similar Compounds
2-(2-Hydroxyethoxy)ethylamine: Similar in structure but lacks the long alkyl chain.
N-tetradecylacetamide: Similar in structure but lacks the hydroxyethoxy group.
2-(2-Hydroxyethoxy)ethanol: Similar in structure but lacks the amide group.
Uniqueness
2-(2-Hydroxyethoxy)-N-tetradecylacetamide is unique due to the combination of its hydroxyethoxy group and long alkyl chain, which confer both hydrophilic and hydrophobic properties. This amphiphilic nature makes it an effective surfactant and antimicrobial agent, distinguishing it from other similar compounds.
特性
CAS番号 |
66280-29-3 |
|---|---|
分子式 |
C18H37NO3 |
分子量 |
315.5 g/mol |
IUPAC名 |
2-(2-hydroxyethoxy)-N-tetradecylacetamide |
InChI |
InChI=1S/C18H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-18(21)17-22-16-15-20/h20H,2-17H2,1H3,(H,19,21) |
InChIキー |
HIQSJERSGFAFRO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCNC(=O)COCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


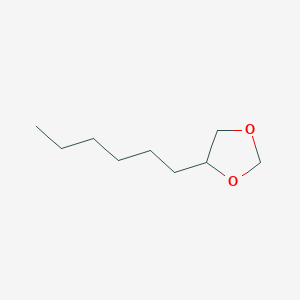
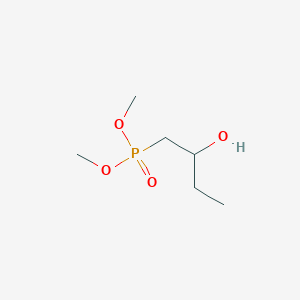
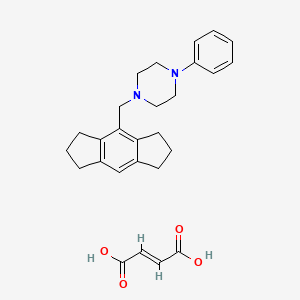
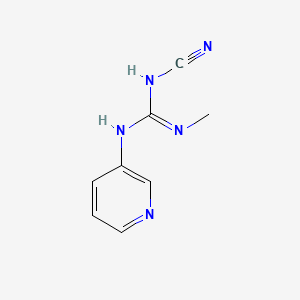
![4-(Dichloroacetyl)-1lambda~6~-thia-4-azaspiro[4.5]decane-1,1-dione](/img/structure/B14470738.png)
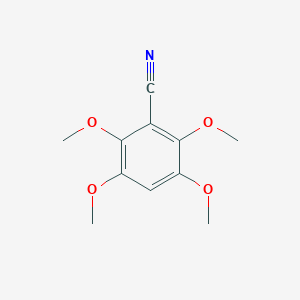
![Naphtho[2,1-b]thiophene, 1-methyl](/img/structure/B14470759.png)
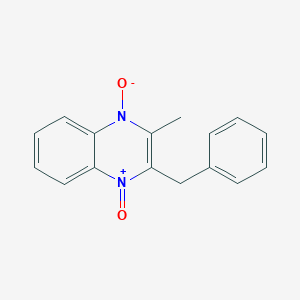
![2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;sulfate](/img/structure/B14470768.png)
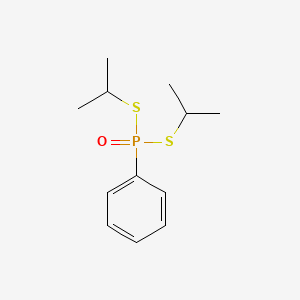
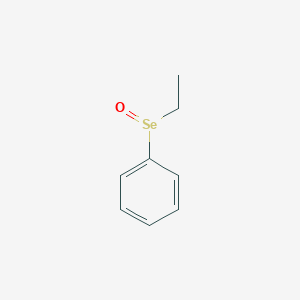
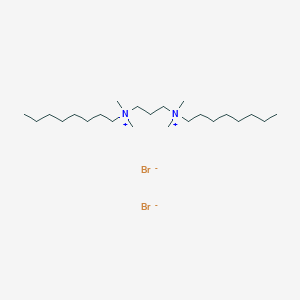
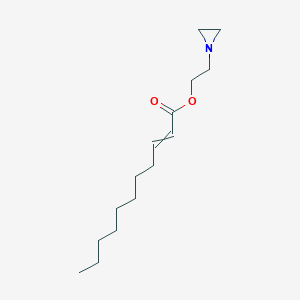
![1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14470786.png)
